N-(2-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Description
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Properties
Molecular Formula |
C19H22N4O4S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(2-carbamoylphenyl)-1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carboxamide |
InChI |
InChI=1S/C19H22N4O4S/c20-18(24)13-5-1-3-7-15(13)21-19(25)17-14-6-2-4-8-16(14)23(22-17)12-9-10-28(26,27)11-12/h1,3,5,7,12H,2,4,6,8-11H2,(H2,20,24)(H,21,25) |
InChI Key |
IDCXPTFOGAKGQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=CC=CC=C4C(=O)N |
Origin of Product |
United States |
Biological Activity
N-(2-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and highlighting key data.
Structural Overview
The compound features a unique combination of structural elements:
- Indazole core : Known for various biological activities.
- Tetrahydrothiophene moiety : Implicated in antimicrobial and anticancer properties.
- Carbamoyl and carboxamide groups : Often associated with enhanced solubility and bioactivity.
Anticancer Properties
Recent studies indicate that compounds structurally similar to this compound exhibit significant anticancer activities. For instance:
- Cell Line Studies : Compounds derived from similar scaffolds have shown efficacy against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). These studies often employ assays to evaluate cell viability, apoptosis induction, and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.9 | Induces apoptosis |
| Compound B | A549 | 25.7 | Inhibits mitochondrial function |
| This compound | HCT116 | TBD | TBD |
Antimicrobial Activity
The presence of the tetrahydrothiophene ring suggests potential antimicrobial properties . Similar compounds have demonstrated activity against a range of bacteria and fungi.
Mechanistic Insights
Research has highlighted the following mechanisms through which this compound may exert its biological effects:
- DNA Damage Induction : Compounds with similar structures have been shown to cause DNA damage in cancer cells, leading to apoptosis.
- Mitochondrial Dysfunction : Disruption of mitochondrial function has been observed in some derivatives, contributing to their cytotoxic effects.
Study 1: Anticancer Efficacy
In a recent study focusing on indazole derivatives:
- The compound was tested against multiple cancer cell lines.
- Results indicated a significant reduction in cell viability at concentrations below 10 µM.
Study 2: Antimicrobial Screening
A series of tests were conducted to evaluate the antimicrobial efficacy:
- The compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
